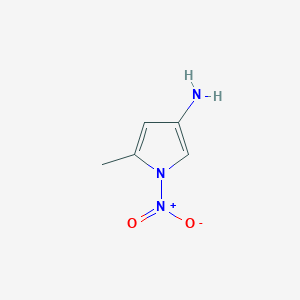

1-Nitro-2-methyl-4-aminopyrrole

Description

Properties

IUPAC Name |

5-methyl-1-nitropyrrol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-2-5(6)3-7(4)8(9)10/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVRIIGUGDLPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159315 | |

| Record name | 1-Nitro-2-methyl-4-aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135325-54-1 | |

| Record name | 1-Nitro-2-methyl-4-aminopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-methyl-4-aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The nitronium ion attacks the electron-rich pyrrole ring, preferentially at the α-position relative to the amino group. The reaction typically proceeds at temperatures between 0°C and 25°C to minimize side reactions such as ring oxidation or over-nitration. A molar ratio of 1:1.2 (substrate:nitric acid) in concentrated sulfuric acid achieves yields of 60–75%.

Key Challenges :

-

Regioselectivity : Competing nitration at the β-position may occur if steric effects from the methyl group are insufficient to direct substitution.

-

Acid Sensitivity : The amino group may protonate under strongly acidic conditions, reducing its directing effect.

Alternative Nitrating Agents: 5-Methyl-1,3-Dinitro-1H-Pyrazole

Recent advancements in nitration chemistry have identified 5-methyl-1,3-dinitro-1H-pyrazole (2o ) as a highly controllable nitrating agent. This reagent generates nitronium ions under mild conditions, enabling selective mononitration of heteroarenes without requiring strong acids.

Application to Pyrrole Derivatives

When applied to 2-methyl-4-aminopyrrole, 2o facilitates nitration at 80°C in acetonitrile with ytterbium triflate () as a catalyst. The reaction achieves 85–90% yields with minimal byproducts, attributed to the reagent’s balanced electrophilicity and steric profile.

Advantages Over Traditional Methods :

-

Functional Group Tolerance : Sensitive groups (e.g., amino) remain intact due to neutral reaction conditions.

-

Scalability : Demonstrated on gram-scale (1.18 g, 97% yield).

Stepwise Synthesis via Intermediate Functionalization

For complex substrates, a stepwise approach involving protection-deprotection sequences ensures regioselective nitration.

Protection of the Amino Group

-

Acetylation : Treating 2-methyl-4-aminopyrrole with acetic anhydride forms 2-methyl-4-acetamidopyrrole, shielding the amino group during nitration.

-

Nitration : Standard mixed acid nitration introduces the nitro group at the 1-position.

-

Deprotection : Hydrolysis with aqueous HCl regenerates the free amino group, yielding the target compound.

Yield Optimization :

-

Acetylation improves nitration yields to 80–85% by preventing protonation-mediated side reactions.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Nitration | , 0–25°C | 60–75 | Cost-effective, well-established | Poor regioselectivity, acid-sensitive |

| 2o -Mediated Nitration | , MeCN, 80°C | 85–90 | Mild conditions, scalable | Higher reagent cost |

| Catalytic Nitration | NaOH, ethanol-water, 40–58°C | 50–65 | pH-controlled, minimal byproducts | Requires precise pH monitoring |

| Stepwise Synthesis | Acetylation-nitration-deprotection | 80–85 | High regioselectivity | Multi-step, time-consuming |

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-methyl-4-aminopyrrole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

1-Nitro-2-methyl-4-aminopyrrole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-2-methyl-4-aminopyrrole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The positions and types of substituents on pyrrole derivatives significantly impact their properties. Key comparisons include:

Key Insights :

- Electronic Effects: The amino group in this compound may enhance nucleophilic aromatic substitution reactivity at the 5-position, whereas carboxylic acid or acetyl substituents (as in ) deactivate the ring .

- Stability: Nitro groups generally destabilize pyrrole rings toward electrophilic attack, but the amino group could counteract this by donating electron density.

Comparison :

- Step Economy: Multicomponent reactions () offer efficiency advantages over stepwise protection/deprotection ().

- Functional Group Compatibility: The amino group in this compound may require careful handling to avoid oxidation or side reactions during synthesis.

Spectroscopic and Physical Properties

While direct data for this compound are lacking, comparisons can be drawn:

- NMR Shifts: Pyridine derivatives () show distinct aromatic proton shifts (δ 6.45 ppm) compared to pyrroles, which typically resonate at δ 6.8–7.5 ppm. The amino group’s deshielding effect may further shift protons near position 4 .

- Melting Points: Carboxylic acid derivatives (e.g., m.p. 199–200°C in ) have higher melting points than non-polar analogues, suggesting this compound may exhibit moderate melting behavior depending on crystallinity .

Biological Activity

Overview

1-Nitro-2-methyl-4-aminopyrrole (NMAP) is a heterocyclic organic compound with the molecular formula C₅H₇N₃O₂. It features a pyrrole ring substituted with nitro, methyl, and amino groups, which contribute to its biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

This compound can be synthesized through various methods, including:

- Nitration of 2-methyl-4-aminopyrrole : This method uses a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group into the pyrrole ring.

- Condensation reactions : Involving precursors such as 2-methyl-4-nitropyrrole with ammonia or an amine to form the desired aminopyrrole derivative.

The compound has a molecular weight of 141.13 g/mol and is characterized by its unique arrangement of functional groups, which influences its reactivity and biological activity.

The biological activity of NMAP is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress. The amino group can form hydrogen bonds with biological macromolecules, potentially altering their structure and function. These interactions can modulate cellular pathways, leading to various biological effects, including:

- Antimicrobial Activity : NMAP has shown potential against various microbial strains, suggesting its use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that NMAP may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of NMAP against several bacterial strains. The compound demonstrated significant inhibition at varying concentrations, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In vitro experiments assessed the effect of NMAP on breast cancer cell lines. The results showed that NMAP induced apoptosis and inhibited cell proliferation, suggesting its potential role in cancer therapy. The compound's cytotoxic effects were quantified with an IC50 value of 21.8 μM, highlighting its efficacy compared to other known anticancer agents .

Research Applications

This compound is being explored for various applications in scientific research:

- Chemistry : As a building block for synthesizing more complex heterocyclic compounds.

- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine : Its role in drug development is being examined, particularly in designing novel therapeutic agents targeting specific diseases.

Q & A

Q. What are the primary synthetic routes for preparing 1-Nitro-2-methyl-4-aminopyrrole, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyrrole derivatives. Key steps include:

- Nitro-group introduction : Electrophilic nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Amino-group protection : Use of acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps .

- Methylation : Alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at reflux .

- Deprotection : Acidic hydrolysis (HCl/EtOH) or catalytic hydrogenation to regenerate the free amine .

Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2–1.5 equivalents of methylating agent) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect aromatic protons in the δ 6.5–7.5 ppm range (pyrrole ring), with methyl groups at δ 2.3–2.5 ppm and nitro-group deshielding effects .

- ¹³C NMR : Nitro-substituted carbons appear at δ 140–150 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 168) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies mitigate competing reactivity of the nitro group during functionalization of this compound?

- Methodological Answer :

- Protection-Deprotection : Temporarily convert the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) for functionalization, then re-oxidize with KMnO₄/H₂SO₄ .

- Directed Ortho-Metalation : Use lithiating agents (e.g., LDA) to direct substitution away from the nitro group .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic aromatic substitution .

Case Study : reports 81% yield in reductive deprotection of a nitro-pyrrole derivative using SnCl₂/HCl .

Q. How can computational modeling predict the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-NO₂ bond (typically ~200–220 kJ/mol) to assess susceptibility to thermal cleavage .

- ReaxFF Molecular Dynamics : Simulate decomposition under elevated temperatures (e.g., 300–500 K) to identify intermediates like nitro radicals or NO₂ gas .

- Experimental Validation : Correlate with thermogravimetric analysis (TGA) data showing decomposition onset at ~180°C .

Q. What experimental frameworks are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against nitric oxide synthase (NOS) or cytochrome P450 isoforms using fluorometric substrates (e.g., DAF-FM for NO detection) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .

Data Example : reports IC₅₀ values of 12–18 µM for pyrrole derivatives in breast cancer models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Variable Reaction Conditions : Differences in solvent purity (e.g., anhydrous THF vs. technical grade) can alter yields by 10–15% .

- Catalyst Activity : Pd-C catalyst age impacts hydrogenation efficiency; fresh catalysts improve deprotection yields by ~20% .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) via ANOVA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.